molecular formula C10H13N3O2S2 B2714379 N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide CAS No. 2034341-12-1

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide

Cat. No.: B2714379
CAS No.: 2034341-12-1
M. Wt: 271.35
InChI Key: JRHAFMHFNDEPOV-UHFFFAOYSA-N
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Description

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide is a useful research compound. Its molecular formula is C10H13N3O2S2 and its molecular weight is 271.35. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • The compound's derivatives, including pyrazol-1-yl and thiophen-3-yl groups, are utilized in the synthesis of various organometallic complexes. These complexes are studied for their structural properties using techniques like X-ray crystallography and NMR spectroscopy. For instance, Fang-Lin Li et al. (2010) synthesized diorganotin derivatives with pyridyl functionalized bis(pyrazol-1-yl)methanes, which were analyzed for their crystal structures and cytotoxic activity (Li, Song, Dai, & Tang, 2010).

Catalysis in Chemical Reactions

  • Derivatives of this compound are used as ligands in catalytic processes, such as ethylene trimerization. Jun Zhang et al. (2008) reported that Cr(III) complexes with heteroscorpionate ligands derived from bis(pyrazol-1-yl)methane showed high selectivity in ethylene trimerization to 1-hexene (Zhang, Braunstein, & Hor, 2008).

Pharmaceutical Research

  • Compounds with a pyrazol-1-yl group have been synthesized and evaluated for various pharmacological activities such as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agent properties. Ş. Küçükgüzel et al. (2013) synthesized celecoxib derivatives with these characteristics and evaluated their pharmacological activities (Küçükgüzel et al., 2013).

Material Science and Coordination Chemistry

  • These derivatives find applications in material science and coordination chemistry, where their complexation with various metals is studied for potential applications. For example, Helen R Bigmore et al. (2006) explored the ethylene polymerization productivities of tris(pyrazolyl)methane-supported catalysts (Bigmore et al., 2006).

Insecticidal Applications

  • Pyrazole methanesulfonates, which are structurally related to the compound , have demonstrated insecticidal activity. B. L. Finkelstein and C. Strock (1997) designed novel pyrazole methanesulfonates with significant insecticidal activity (Finkelstein & Strock, 1997).

Properties

IUPAC Name

N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2S2/c1-17(14,15)12-7-10(9-3-6-16-8-9)13-5-2-4-11-13/h2-6,8,10,12H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHAFMHFNDEPOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC(C1=CSC=C1)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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